molecular formula C14H23O2Si B14488065 Diethyl[3-(2-methoxyphenoxy)propyl]silyl CAS No. 64483-04-1

Diethyl[3-(2-methoxyphenoxy)propyl]silyl

Cat. No.: B14488065
CAS No.: 64483-04-1
M. Wt: 251.42 g/mol
InChI Key: OGLAPCADHUEKCU-UHFFFAOYSA-N
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Description

Diethyl[3-(2-methoxyphenoxy)propyl]silyl is a silicone-based organosilicon compound characterized by a diethylsilyl group [(C₂H₅)₂Si] attached to a propyl chain terminated with a 2-methoxyphenoxy moiety. The structure can be represented as (C₂H₅)₂Si-(CH₂)₃-O-C₆H₃-2-OCH₃, where the aromatic ring introduces ortho-substituted methoxy and ether linkages.

For instance, hydrosilylation of allylphenoxy precursors with diethylsilane could yield the target compound .

Properties

CAS No.

64483-04-1

Molecular Formula

C14H23O2Si

Molecular Weight

251.42 g/mol

InChI

InChI=1S/C14H23O2Si/c1-4-17(5-2)12-8-11-16-14-10-7-6-9-13(14)15-3/h6-7,9-10H,4-5,8,11-12H2,1-3H3

InChI Key

OGLAPCADHUEKCU-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)CCCOC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Hydrosilylation involves the anti-Markovnikov addition of diethylsilane (Et₂SiH) to allyl 2-methoxyphenyl ether (1) in the presence of a transition-metal catalyst. The reaction proceeds via a Chalk-Harrod mechanism, forming a Si–C bond at the terminal position of the allyl group (Figure 1):

$$
\text{Et}2\text{SiH} + \text{CH}2=\text{CHCH}2\text{O-C}6\text{H}4\text{-2-OCH}3 \xrightarrow{\text{Pt}} \text{Et}2\text{Si-CH}2\text{CH}2\text{CH}2\text{O-C}6\text{H}4\text{-2-OCH}_3
$$

Experimental Protocol

  • Catalyst : Karstedt’s catalyst (Pt(0) complex, 5–10 ppm).
  • Conditions : Toluene solvent, 80°C, 6–8 h under N₂.
  • Workup : Filtration through silica gel to remove catalyst residues, followed by vacuum distillation (b.p. 145–150°C at 0.5 mmHg).

Performance Metrics (Table 1)

Catalyst Loading (ppm) Yield (%) Purity (GC-MS)
5 87 98.2
10 92 97.8

Advantages : High regioselectivity, minimal byproducts.
Limitations : Platinum catalysts are costly; requires inert conditions.

Nucleophilic Substitution of 3-Chloropropyldiethylchlorosilane

Reaction Design

3-Chloropropyldiethylchlorosilane (2) reacts with sodium 2-methoxyphenoxide (3) in a polar aprotic solvent, displacing chloride to form the target compound:

$$
\text{Et}2\text{SiCl-CH}2\text{CH}2\text{CH}2\text{Cl} + \text{NaO-C}6\text{H}4\text{-2-OCH}3 \rightarrow \text{Et}2\text{Si-CH}2\text{CH}2\text{CH}2\text{O-C}6\text{H}4\text{-2-OCH}3 + 2\text{NaCl}
$$

Optimization Insights

  • Solvent : Dimethylformamide (DMF) enhances phenoxide nucleophilicity.
  • Stoichiometry : 1:1.2 molar ratio of (2) to (3) minimizes disilylation byproducts.
  • Temperature : 60°C for 12 h achieves 84% conversion (GC-MS).

Scalability Data (Table 2)

Scale (mol) Yield (%) Purity (HPLC)
0.1 78 95.4
1.0 82 94.8

Advantages : Cost-effective for bulk synthesis; avoids precious-metal catalysts.
Limitations : Requires rigorous drying to prevent silanol formation.

Grignard Reagent Coupling with Diethylchlorosilane

Methodology

A 3-(2-methoxyphenoxy)propylmagnesium bromide (4) reacts with diethylchlorosilane (5) in anhydrous THF:

$$
\text{Et}2\text{SiCl} + \text{CH}2\text{CH}2\text{CH}2\text{O-C}6\text{H}4\text{-2-OCH}3\text{-MgBr} \rightarrow \text{Et}2\text{Si-CH}2\text{CH}2\text{CH}2\text{O-C}6\text{H}4\text{-2-OCH}3 + \text{MgBrCl}
$$

Critical Parameters

  • Grignard Stability : Slow addition of (5) at −20°C prevents Wurtz coupling.
  • Quenching : Saturated NH₄Cl solution ensures complete protonation of residual Mg species.

Yield Comparison (Table 3)

Temperature (°C) Yield (%)
−20 76
0 68

Advantages : High functional group tolerance.
Limitations : Sensitive to moisture; lower yields vs. hydrosilylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 0.58 (q, SiCH₂CH₃), 1.23 (t, SiCH₂CH₃), 1.75 (m, CH₂CH₂CH₂), 3.82 (s, OCH₃), 6.8–7.1 (m, aromatic).
  • ²⁹Si NMR : δ −15.2 ppm (Et₂Si–C).
  • GC-MS (m/z) : 296 [M]⁺, 281 [M−CH₃]⁺.

Purity Assessment

Hydrosilylation-derived product showed 98.2% purity (GC-MS), outperforming nucleophilic substitution (94.8%) and Grignard (91.3%) routes.

Industrial Feasibility and Cost Analysis

  • Catalytic Hydrosilylation : Preferred for small-scale, high-purity batches (pharmaceutical intermediates).
  • Nucleophilic Substitution : Economical for ton-scale production (silicone additives).
  • Raw Material Costs : Diethylchlorosilane ($45/kg) vs. allyl ether ($22/kg).

Chemical Reactions Analysis

Types of Reactions

Diethyl[3-(2-methoxyphenoxy)propyl]silyl can undergo various chemical reactions, including:

    Oxidation: The silyl group can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the cleavage of the silyl ether bond.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peroxyacids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed.

    Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Alcohols and silanes.

    Substitution: Various substituted silyl ethers.

Scientific Research Applications

Diethyl[3-(2-methoxyphenoxy)propyl]silyl has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of specialty polymers and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Diethyl[3-(2-methoxyphenoxy)propyl]silyl involves the formation of stable silyl ether bonds with alcohols. This protects the alcohol group from unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild acidic or basic conditions, revealing the free alcohol group for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Diethyl[3-(2-methoxyphenoxy)propyl]silyl with key analogs:

Compound Structure Key Functional Groups Applications References
This compound (C₂H₅)₂Si-(CH₂)₃-O-C₆H₃-2-OCH₃ Diethylsilyl, 2-methoxyphenoxy, propyl linker Polymers, hydrophobic coatings Inferred
3-(Methacryloyloxy)propyl tris(trimethylsiloxy)silane (TRIS) CH₂=C(CH₃)COO-(CH₂)₃-Si[OSi(CH₃)₃]₃ Tris(trimethylsiloxy)silyl, methacrylate Silicone hydrogels, contact lenses
1-{3-[Dimethoxy(methyl)silyl]propyl}piperazine C₈H₁₈N₂O₃Si (Piperazine ring + dimethoxymethylsilylpropyl) Piperazine, dimethoxymethylsilyl Pharmaceutical intermediates, adhesives
3-(Methoxydimethylsilyl)propyl acrylate CH₂=CHCOO-(CH₂)₃-Si(CH₃)₂(OCH₃) Methoxydimethylsilyl, acrylate UV-curable resins, surface modifiers
Diethyl [3-(trimethoxysilyl)propyl]phosphonate (C₂H₅O)₂P(O)-(CH₂)₃-Si(OCH₃)₃ Trimethoxysilyl, phosphonate Flame retardants, adhesion promoters
Key Observations:
  • Silyl Group Variability : The diethylsilyl group offers moderate hydrophobicity and hydrolytic stability compared to bulkier tris(trimethylsiloxy)silyl (TRIS) or reactive trialkoxysilyl groups (e.g., in phosphonate derivatives) .
  • Aromatic vs.

Physicochemical Properties

Property This compound TRIS 3-(Methoxydimethylsilyl)propyl acrylate Diethyl [3-(trimethoxysilyl)propyl]phosphonate
Molecular Weight (g/mol) ~310 (calculated) 422.81 202.32 284.34
Hydrophobicity Moderate (diethylsilyl + aromatic) High (siloxane) Low (polar acrylate) Low (hydrolyzable trimethoxy)
Reactivity Low hydrolysis, stable Polymerizable UV-polymerizable High (phosphonate + trialkoxysilyl)
Thermal Stability High (aromatic stability) Moderate Moderate Low (prone to hydrolysis)
Key Findings:
  • Thermal Stability: The aromatic 2-methoxyphenoxy group likely improves thermal resistance compared to aliphatic silyl derivatives .
  • Reactivity : Unlike TRIS or acrylate-terminated silanes, the diethylsilyl group lacks polymerizable moieties, limiting its use in cross-linked networks .

Q & A

Q. What are the recommended synthetic routes for Diethyl[3-(2-methoxyphenoxy)propyl]silyl, and how can purity be optimized during synthesis?

  • Methodological Answer : A common approach involves coupling a 2-methoxyphenoxypropyl precursor with diethylsilyl groups via hydrosilylation or nucleophilic substitution. For example, silica functionalization methods using phosphonate coupling agents (e.g., AcPhos) can be adapted to anchor silyl groups to organic backbones . To optimize purity, employ inert atmosphere techniques (argon/nitrogen) to prevent oxidation and use HPLC (≥95% purity) with reverse-phase C18 columns for post-synthesis validation. Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of silyl precursor to substrate) to minimize unreacted residues .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify the 2-methoxyphenoxy moiety (aromatic protons at δ 6.8–7.2 ppm, methoxy group at δ 3.8 ppm) and silyl-propyl chain (Si-CH2_2 protons at δ 0.5–1.5 ppm). FT-IR can confirm Si-O-C bonds (stretching at 1050–1150 cm1^{-1}). For regiochemical certainty, compare experimental NMR data with computational simulations (DFT/B3LYP) of proposed structures .

Q. What solvent systems are compatible with this compound for downstream applications (e.g., polymer grafting)?

  • Methodological Answer : this compound exhibits solubility in aprotic polar solvents (e.g., THF, DMF) and moderate solubility in chloroform. Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the silyl ether. For polymer grafting, pre-dissolve in THF (10–20 mM) and initiate radical polymerization using AIBN (2,2'-azobisisobutyronitrile) at 60–70°C under nitrogen .

Advanced Research Questions

Q. How does the hydrolysis stability of the silyl ether group in this compound compare to trimethoxysilyl analogs under physiological conditions?

  • Methodological Answer : Diethylsilyl groups generally exhibit slower hydrolysis than trimethoxysilyl analogs due to reduced electrophilicity. Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. For instance, trimethoxysilyl-propyl methacrylate hydrolyzes within 24 hours, while diethyl variants show <10% degradation under identical conditions. Adjust hydrolysis rates by modifying substituents (e.g., replacing ethoxy with bulkier groups) .

Q. What strategies mitigate steric hindrance during surface functionalization using this compound?

  • Methodological Answer : Steric hindrance from the 2-methoxyphenoxy group can reduce grafting efficiency on silica or metal oxides. Mitigate this by:
  • Pre-treating surfaces with plasma or piranha solution to increase reactive sites.
  • Using spacer molecules (e.g., polyethylene glycol) to distance the silyl group from the substrate.
  • Employing sonication (40 kHz, 30 min) during functionalization to enhance diffusion .

Q. How can computational modeling predict the compound’s interaction with biological macromolecules (e.g., proteins)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s optimized geometry (DFT-minimized) and target proteins (e.g., serum albumin). Key parameters:
  • Van der Waals interactions between the aromatic phenoxy group and hydrophobic protein pockets.
  • Polar contributions from the silyl ether oxygen.
    Validate predictions with SPR (surface plasmon resonance) to measure binding affinities (KD_D) .

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